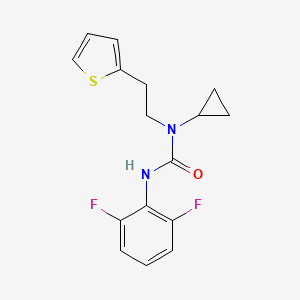

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea

Descripción

The compound 1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea derivative featuring a cyclopropyl group, a 2,6-difluorophenyl substituent, and a thiophen-2-yl ethyl moiety. Urea derivatives are widely studied in medicinal chemistry due to their ability to act as enzyme inhibitors, receptor antagonists, or modulators of biological pathways.

Propiedades

IUPAC Name |

1-cyclopropyl-3-(2,6-difluorophenyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2OS/c17-13-4-1-5-14(18)15(13)19-16(21)20(11-6-7-11)9-8-12-3-2-10-22-12/h1-5,10-11H,6-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTBCHPVSLVSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multiple steps:

Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the Difluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinating agents like Selectfluor.

Attachment of the Thiophene Ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Urea Formation: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving cyclopropyl and thiophene groups.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and binding properties.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, a structurally distinct compound, Goxalapladib (CAS-412950-27-7), is described in . Below is a comparative analysis based on structural and functional features:

Table 1: Structural and Functional Comparison

Key Differences:

Structural Complexity : Goxalapladib is a naphthyridine-based molecule with multiple aromatic and fluorinated groups, whereas the urea derivative features a simpler urea scaffold with cyclopropyl and thiophene moieties.

Pharmacological Targets : Goxalapladib targets atherosclerosis, likely via inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), a mechanism common to naphthyridine derivatives. Urea derivatives, in contrast, often target kinases, proteases, or GPCRs.

Bioavailability : Fluorine atoms in both compounds enhance lipophilicity, but the cyclopropyl group in the urea derivative may improve metabolic stability compared to Goxalapladib’s methoxyethyl-piperidinyl chain.

Research Findings and Limitations

No direct studies on 1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea were found in the provided evidence. However, general trends for urea derivatives suggest:

- Urea-Based Inhibitors : Compounds like Sorafenib (a urea-containing kinase inhibitor) demonstrate the scaffold’s utility in blocking ATP-binding pockets .

- Thiophene Moieties : Thiophene groups enhance π-π interactions with aromatic residues in target proteins, improving binding affinity .

Limitations:

- The lack of specific data on the compound precludes definitive conclusions about its efficacy, toxicity, or mechanism.

- Comparisons with Goxalapladib are speculative due to structural dissimilarities and differing therapeutic focuses.

Actividad Biológica

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C15H16F2N2OS

- Molecular Weight : 320.36 g/mol

- IUPAC Name : 1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea

The compound exhibits multiple mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.

- Receptor Modulation : The compound interacts with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea has demonstrated notable activities in various biological assays:

Antitumor Activity

Research indicates that this compound has significant antitumor properties. In vitro studies have shown:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent inhibitory effects on cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| HCT116 (Colon) | 4.5 |

| A549 (Lung) | 6.0 |

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been evaluated in animal models:

- Model : Rat adjuvant arthritis model showed a significant reduction in paw swelling.

- ED50 : Effective dose for reducing inflammation was found to be approximately 0.5 mg/kg.

Study 1: Antitumor Efficacy in Mice

A study conducted on mice bearing xenograft tumors demonstrated that treatment with 1-cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea resulted in:

- Tumor Volume Reduction : A reduction of tumor volume by approximately 60% compared to the control group.

- Survival Rate : Increased survival rates were observed in treated mice versus untreated controls.

Study 2: Safety Profile Assessment

In a preliminary safety assessment:

- Toxicity Evaluation : The compound was administered at varying doses up to 20 mg/kg with no significant adverse effects observed on liver and kidney functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.